Cas no 83515-06-4 (5-Bromo-2-phenyl-1H-indole)

5-Bromo-2-phenyl-1H-indole structure
5-Bromo-2-phenyl-1H-indole structure
Product Name:5-Bromo-2-phenyl-1H-indole
CAS 번호:83515-06-4
MF:C14H10BrN
메가와트:272.139902591705
MDL:MFCD04151729
CID:708958
PubChem ID:838923
Update Time:2025-08-05

5-Bromo-2-phenyl-1H-indole 화학적 및 물리적 성질

이름 및 식별자

    • 5-Bromo-2-phenyl-1H-indole
    • 1H-Indole,5-bromo-2-phenyl-
    • 1H-INDOLE,5-BROMO-2-PHENYL
    • 5-brom-2-phenyl-1H-indole
    • 5-bromo-2-phenyl-indole
    • 1H-INDOLE, 5-BROMO-2-PHENYL-
    • 5-bromo-2-phenylindole
    • 2-Phenyl-5-bromo-1H-indole
    • XGOWHPSXPPZWAH-UHFFFAOYSA-N
    • 2871AC
    • AK116877
    • AX8058839
    • BC4136250
    • 5-Bromo-2-phenyl-1H-indole (ACI)
    • SCHEMBL3976622
    • CHEMBL4204862
    • DTXSID00356973
    • AKOS009042722
    • CS-0060510
    • SY115562
    • DA-02522
    • O11368
    • AN-890/42296199
    • 83515-06-4
    • BDBM50453938
    • MFCD04151729
    • DS-4777
    • MDL: MFCD04151729
    • 인치: 1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
    • InChIKey: XGOWHPSXPPZWAH-UHFFFAOYSA-N
    • 미소: BrC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1

계산된 속성

  • 정밀분자량: 271.00000
  • 동위원소 질량: 270.99966g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 237
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 15.8
  • 소수점 매개변수 계산 참조값(XlogP): 4.4

실험적 성질

  • 밀도: 1.484
  • 융해점: 195-196 ºC
  • PSA: 15.79000
  • LogP: 4.59740

5-Bromo-2-phenyl-1H-indole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

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    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

5-Bromo-2-phenyl-1H-indole 가격추가 >>

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5-Bromo-2-phenyl-1H-indole 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylformamide ;  24 h, rt
참조
Synthesis of 2-Substituted Indoles through Visible Light-Induced Photocatalytic Cyclizations of Styryl Azides
Xia, Xu-Dong; et al, Advanced Synthesis & Catalysis, 2014, 356(13), 2807-2812

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: L-Proline ,  Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ;  3 h, 100 °C
참조
Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindoles
Ponpandian, Thanasekaran; et al, Tetrahedron Letters, 2012, 53(32), 4248-4252

합성 방법 3

반응 조건
1.1 Catalysts: Palladium (palladium supported on aminopropyl-functionalized mesocellular foam (P…) Solvents: Water ;  15 h, 40 °C
참조
C-2 Selective Arylation of Indoles with Heterogeneous Nanopalladium and Diaryliodonium Salts
Malmgren, Joel; et al, Chemistry - A European Journal, 2014, 20(42), 13531-13535

합성 방법 4

반응 조건
1.1 Catalysts: Bis(acetato-κO)[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene… Solvents: Acetic acid ;  5 min, 25 °C
1.2 15 h, 60 °C
참조
Room Temperature Palladium-Catalyzed 2-Arylation of Indoles
Deprez, Nicholas R.; et al, Journal of the American Chemical Society, 2006, 128(15), 4972-4973

합성 방법 5

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper sulfate Solvents: Octane ;  27 h, 60 °C
참조
Copper-catalyzed oxidative benzylic C-H cyclization via iminyl radical from intermolecular anion-radical redox relay
Shan, Xiang-Huan; et al, Nature Communications, 2019, 10(1), 1-9

합성 방법 6

반응 조건
1.1 Catalysts: Palladium chloride ,  Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  4 h, 80 °C
참조
NBS-induced intramolecular annulation reactions for the divergent synthesis of fused- and spirocyclic indolines
Luo, Xian; et al, Chemical Communications (Cambridge, 2023, 59(43), 6576-6579

합성 방법 7

반응 조건
1.1 Catalysts: Palladium chloride Solvents: Acetonitrile ;  overnight, 80 °C
참조
Copper-Catalyzed Enantioselective C-H Arylation between 2-Arylindoles and Hypervalent Iodine Reagents
Liang, Hao; et al, Organic Letters, 2021, 23(23), 9246-9250

합성 방법 8

반응 조건
1.1 Reagents: Silver trifluoroacetate Catalysts: Palladium Solvents: Methanol ,  Water ;  12 h, 50 °C
참조
Pd(0)-embedded-lignocellulosic nanomaterials: A bio-tailored reusable catalyst for selective C2-H arylation of free N-H indoles
Bhattacharjee, Prantika; et al, Sustainable Chemistry and Pharmacy, 2023, 33,

합성 방법 9

반응 조건
1.1 Solvents: Tetrahydrofuran ;  -10 °C; 15 min, < 10 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
참조
[1,2]-Aryl migration in the synthesis of substituted indoles: scope, mechanism, and high throughput experimentation
Pei, Tao; et al, Tetrahedron, 2009, 65(16), 3285-3291

합성 방법 10

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper sulfate Solvents: 1,4-Dioxane ;  24 h, 90 °C
1.2 Reagents: Trifluoroacetic acid ,  2-Mercaptobenzoic acid ;  12 h, 30 °C
참조
Copper-catalyzed oxidative benzylic C-H cyclization via iminyl radical from intermolecular anion-radical redox relay
Shan, Xiang-Huan; et al, Nature Communications, 2019, 10(1), 1-9

합성 방법 11

반응 조건
1.1 Reagents: Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  24 h, 1 atm, 60 °C
참조
Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones
Wei, Ye; et al, Journal of the American Chemical Society, 2012, 134(22), 9098-9101

합성 방법 12

반응 조건
1.1 Reagents: Cupric acetate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  48 h, 40 °C
참조
Bimetallic Catalyzed Synthesis of 2-Arylindoles
Ferro, Rita; et al, Synthesis, 2023, 55(21), 3625-3631

합성 방법 13

반응 조건
1.1 Reagents: Tetrabutylammonium bromide ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  24 h, 60 °C
참조
Rh(III)-catalyzed regioselective C-H activation dialkenylation/annulation cascade for rapid access to 6H-isoindolo[2,1-a]indole
Zhang, Fangming; et al, RSC Advances, 2021, 11(41), 25194-25198

합성 방법 14

반응 조건
1.1 Reagents: Triethylamine ,  Tricyclohexylphosphine Catalysts: Palladium diacetate ,  Cuprous iodide Solvents: Dimethylformamide ;  1.5 h, 110 °C
참조
A mild approach for the synthesis of indoles from N-(2-iodo-aryl)formamides and phenylacetylene by a copper(I)- and palladium-catalyzed cascade process
Ahmed, Atiur; et al, Synlett, 2014, 25(17), 2455-2458

합성 방법 15

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Methanol ;  40 °C
참조
Microwave irradiated synthesis of 2-bromo(chloro)indoles via intramolecular cyclization of 2-(gem-dibromo(chloro)vinyl)anilines in the presence of TBAF under metal-free conditions
Wang, Min; et al, RSC Advances, 2014, 4(51), 26918-26923

합성 방법 16

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ,  Potassium fluoride Catalysts: 5,5′-Dimethyl-2,2′-bipyridine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  48 h, 80 °C
참조
The Development of a Palladium-Catalyzed Tandem Addition/Cyclization for the Construction of Indole Skeletons
Yu, Shuling; et al, Journal of Organic Chemistry, 2017, 82(7), 3631-3638

합성 방법 17

반응 조건
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  140 °C
참조
Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1
Prior, Allan M.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399

합성 방법 18

반응 조건
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ;  rt → 140 °C; > 1 h, 140 °C
참조
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors
Yu, Xufen; et al, Organic & Biomolecular Chemistry, 2012, 10(44), 8835-8847

합성 방법 19

반응 조건
1.1 Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt, hydrate (2:1:?) Solvents: 1,2-Dichloroethane ;  4 h, reflux
참조
Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis
Hiroya, Kou; et al, Journal of Organic Chemistry, 2004, 69(4), 1126-1136

합성 방법 20

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Acetic acid ;  8 h, 1 atm, rt
참조
Multi-site cyclization via initial C-H activation using a rhodium(III) catalyst: rapid assembly of frameworks containing indoles and indolines
Huang, Ji-Rong; et al, Chemical Communications (Cambridge, 2015, 51(14), 2844-2847

합성 방법 21

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Acetic acid ;  16 h, rt
참조
O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles
Cremer, Christopher ; et al, JACS Au, 2022, 2(6), 1318-1323

합성 방법 22

반응 조건
1.1 1 h, 110 °C
1.2 Solvents: Water ;  0 °C
참조
New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer
La Regina, Giuseppe; et al, Journal of Medicinal Chemistry, 2015, 58(15), 5789-5807

합성 방법 23

반응 조건
1.1 120 °C; 120 °C → rt
1.2 Solvents: Water ;  cooled
참조
Acid-catalyzed cleavage of C-C bonds enables atropaldehyde acetals as masked C2 electrophiles for organic synthesis
Chen, Shaomin; et al, Chemical Communications (Cambridge, 2021, 57(80), 10431-10434

합성 방법 24

반응 조건
1.1 Reagents: Acetic acid Solvents: Ethanol ;  100 °C; 100 °C → rt
1.2 Reagents: Phosphoric acid ;  120 °C; 120 °C → rt
1.3 Reagents: Water ;  cooled
참조
Through-Space 1,4-Palladium Migration and 1,2-Aryl Shift: Direct Access to Dibenzo[a,c]carbazoles through a Triple C-H Functionalization Cascade
Bhunia, Samir Kumar; et al, Chemistry - A European Journal, 2015, 21(47), 16786-16791

합성 방법 25

반응 조건
1.1 Reagents: Acetic acid Solvents: Ethanol ;  100 °C; 100 °C → rt
1.2 Reagents: Phosphoric acid ;  120 °C; 120 °C → rt
1.3 Solvents: Water ;  rt
참조
Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of Indoles
Yang, Kai; et al, Angewandte Chemie, 2020, 59(8), 3294-3299

합성 방법 26

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Norbornene ,  Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ,  Water ;  70 °C
참조
Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation
Gao, Yadong; et al, Tetrahedron Letters, 2017, 58(23), 2213-2216

합성 방법 27

반응 조건
1.1 Catalysts: Perfluorooctanoic acid ,  Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ;  24 h, 60 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ;  rt; 30 min, rt
1.3 Reagents: Potassium acetate ,  Oxygen Solvents: Water ;  24 h, 100 °C
참조
Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platform
Huang, Yuan-Biao; et al, Journal of Catalysis, 2016, 333, 1-7

합성 방법 28

반응 조건
1.1 Reagents: p-Toluenesulfonic acid monohydrate Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Palladium diacetate Solvents: Water ;  48 h, 80 °C
참조
Palladium-catalyzed tandem addition/cyclization in aqueous medium: synthesis of 2-arylindoles
Yu, Shuling; et al, Organic & Biomolecular Chemistry, 2017, 15(20), 4300-4307

5-Bromo-2-phenyl-1H-indole Raw materials

5-Bromo-2-phenyl-1H-indole Preparation Products

5-Bromo-2-phenyl-1H-indole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83515-06-4)5-Bromo-2-phenyl-1H-indole
주문 번호:A1180422
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 01:44
가격 ($):322.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:83515-06-4)5-Bromo-2-phenyl-1H-indole
A1180422
순결:99%
재다:5g
가격 ($):322.0
Email